molecular formula C23H30Cl2N2 B14740815 N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride CAS No. 6333-95-5

N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride

Cat. No.: B14740815
CAS No.: 6333-95-5
M. Wt: 405.4 g/mol
InChI Key: DGHYHRURJCIKPS-UHFFFAOYSA-M
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Description

N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride: is a complex organic compound that belongs to the class of indole derivatives. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the ethenyl group. The final steps involve the addition of the diethylamino group and the formation of the chloride and hydrochloride salts. Common reagents used in these reactions include indole derivatives, alkyl halides, and strong acids like hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield the corresponding amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a dye intermediate and in the synthesis of various organic compounds. Its vibrant color properties make it useful in the development of new dyes and pigments.

Biology: In biological research, N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is used as a fluorescent marker in cell imaging studies. Its ability to bind to specific cellular components allows researchers to visualize and track cellular processes.

Medicine: In medicine, this compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for use in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to fluorescence. This property is utilized in imaging studies to track cellular processes. The compound’s interaction with biological membranes and proteins is mediated through its indole core and ethenyl group, which facilitate binding and fluorescence.

Comparison with Similar Compounds

  • N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
  • N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrochloride

Uniqueness: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is unique due to its dual salt form, which enhances its solubility and stability. This makes it more versatile in various applications compared to its similar counterparts. The presence of both chloride and hydrochloride salts allows for better control over its chemical properties and reactivity.

Properties

CAS No.

6333-95-5

Molecular Formula

C23H30Cl2N2

Molecular Weight

405.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride

InChI

InChI=1S/C23H29N2.2ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;/h8-17H,6-7H2,1-5H3;2*1H/q+1;;/p-1

InChI Key

DGHYHRURJCIKPS-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl.[Cl-]

Origin of Product

United States

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